molecular formula C19H23BrN2O4S B4987522 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide

Numéro de catalogue B4987522
Poids moléculaire: 455.4 g/mol
Clé InChI: RVIKUHGMXSHQEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. BSI-201 is a PARP inhibitor, which means it inhibits the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibiting it can lead to DNA damage and cell death in cancer cells.

Mécanisme D'action

BSI-201 inhibits PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. BSI-201 has been shown to be particularly effective in cancer cells that have defects in other DNA repair pathways, such as those with mutations in BRCA1/2 genes.
Biochemical and Physiological Effects:
BSI-201 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, BSI-201 has been shown to enhance the immune response against cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BSI-201 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, one limitation is that BSI-201 has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Orientations Futures

There are several future directions for research on BSI-201. One area of interest is the development of more potent PARP inhibitors that can overcome the limitations of BSI-201. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitors. Finally, there is interest in combining PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their effectiveness in cancer treatment.

Méthodes De Synthèse

BSI-201 can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. The second step involves the reaction of the intermediate with N-isopropylglycine to form BSI-201.

Applications De Recherche Scientifique

BSI-201 has been extensively studied for its potential in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. BSI-201 has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib, in inhibiting the growth of cancer cells.

Propriétés

IUPAC Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-4-26-17-9-7-16(8-10-17)22(13-19(23)21-14(2)3)27(24,25)18-11-5-15(20)6-12-18/h5-12,14H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIKUHGMXSHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.